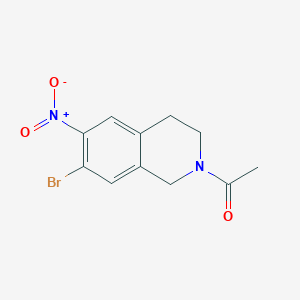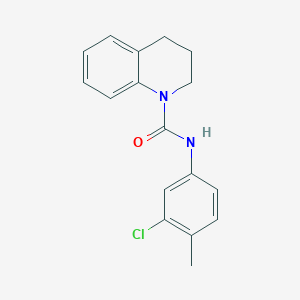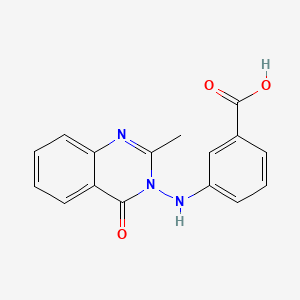
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a benzoic acid moiety, which is known for its carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-4-oxoquinazoline with 3-aminobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid moiety may exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c1-10-17-14-8-3-2-7-13(14)15(20)19(10)18-12-6-4-5-11(9-12)16(21)22/h2-9,18H,1H3,(H,21,22) |
InChI Key |
XRIZEFOTXKIOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)

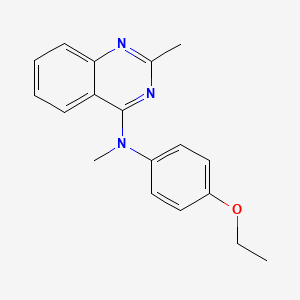
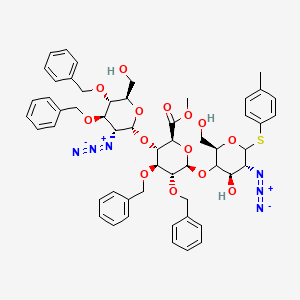
![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)

![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)
